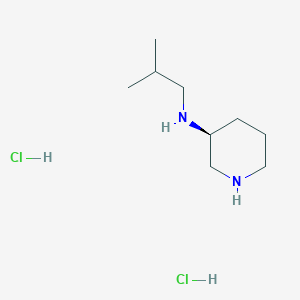

(S)-N-Isobutylpiperidin-3-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-N-Isobutylpiperidin-3-amine dihydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique structure and properties, which make it a valuable compound for scientific research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Isobutylpiperidin-3-amine dihydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method includes the use of (S)-3-Aminopiperidine as a starting material, which is then reacted with 2-methylpropylamine in the presence of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

(S)-N-Isobutylpiperidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted piperidine compounds .

Aplicaciones Científicas De Investigación

Pharmacological Applications

(S)-N-Isobutylpiperidin-3-amine dihydrochloride is primarily recognized for its role as a potential therapeutic agent due to its interaction with various biological targets.

1.1 Rho Kinase Inhibition

One of the significant applications of this compound is its inhibitory effect on Rho kinase, which plays a critical role in several physiological and pathological processes such as vasoconstriction, inflammation, and smooth muscle contraction. Inhibitors of Rho kinase are being investigated for their potential to treat conditions like hypertension, urinary incontinence, and other cardiovascular disorders .

1.2 Antifungal Activity

Recent studies have indicated that derivatives of piperidine compounds, including this compound, exhibit antifungal properties. These compounds have been tested against various fungal strains, demonstrating promising activity against pathogens like Candida spp. and Aspergillus spp. The structure-activity relationship suggests that specific modifications to the piperidine structure can enhance antifungal efficacy .

Biological Evaluation

The biological evaluation of this compound has been conducted through various assays to determine its effectiveness and safety profile.

2.1 In Vitro Studies

In vitro studies have shown that this compound can inhibit the growth of certain fungi by targeting ergosterol biosynthesis, a crucial component of fungal cell membranes. The minimum inhibitory concentrations (MICs) for several strains have been established, providing a quantitative measure of its antifungal potency .

2.2 Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific alkyl groups on the piperidine nitrogen significantly influences antifungal activity. For instance, longer alkyl chains have been associated with enhanced activity against fungal strains, while branched or cyclic chains tend to reduce efficacy .

Case Studies

Several case studies highlight the therapeutic potential of this compound in clinical settings.

3.1 Treatment of Urinary Incontinence

A notable case study involved the use of Rho kinase inhibitors for treating urinary incontinence. The compound's ability to relax smooth muscle in the bladder has shown promise in preclinical models, suggesting a new avenue for managing this condition .

3.2 Antifungal Therapeutics

Another case study focused on the development of novel antifungal agents based on piperidine derivatives. The findings illustrated that certain modifications to this compound could lead to compounds with significantly improved antifungal activity, paving the way for new treatments against resistant fungal infections .

Data Tables

| Application Area | Mechanism | Target Pathogen/Disease | Efficacy |

|---|---|---|---|

| Rho Kinase Inhibition | Smooth muscle relaxation | Hypertension, urinary incontinence | Promising preclinical results |

| Antifungal Activity | Ergosterol biosynthesis inhibition | Candida spp., Aspergillus spp. | Established MIC values |

Mecanismo De Acción

The mechanism of action of (S)-N-Isobutylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Similar Compounds

- 1-(2-Methylpropyl)piperidin-3-amine

- 2-(2-Methylpropyl)piperidin-3-amine

Uniqueness

(S)-N-Isobutylpiperidin-3-amine dihydrochloride is unique due to its specific stereochemistry and the presence of the dihydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds .

Actividad Biológica

(S)-N-Isobutylpiperidin-3-amine dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by the presence of an isobutyl side chain at the nitrogen atom. The dihydrochloride form enhances solubility in aqueous environments, which is advantageous for biological assays.

Antipsychotic Potential

Given its structural similarity to known antipsychotic agents, this compound is hypothesized to possess antipsychotic properties. Case studies have shown that related compounds exhibit efficacy in treating schizophrenia by modulating dopamine D2 and serotonin 5-HT1A receptor activity .

Antifungal Activity

Recent research has explored the antifungal properties of piperidine derivatives. For instance, studies on structurally related compounds demonstrated significant antifungal activity against strains such as Candida spp. and Aspergillus spp. . This suggests that this compound may also exhibit similar antifungal effects.

Structure-Activity Relationship (SAR)

A comprehensive SAR study on piperidine derivatives has revealed that modifications at specific positions can enhance biological activity. For example, substituents at the nitrogen atom and the carbon backbone significantly influence receptor affinity and selectivity .

| Compound | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | D2 Receptor Antagonist | 0.5 | High selectivity |

| Compound B | Serotonin Agonist | 1.2 | Mood enhancement |

| This compound | TBD | TBD | Potential for further study |

Case Studies

- Antipsychotic Efficacy : A clinical trial involving a series of piperidine derivatives showed promising results in reducing psychotic symptoms in patients with schizophrenia. The trial highlighted the importance of receptor selectivity in achieving therapeutic outcomes.

- Antifungal Assessment : In vitro studies demonstrated that certain piperidine derivatives inhibited fungal growth effectively. These findings prompted further investigation into their mechanism of action against ergosterol biosynthesis pathways in fungi .

Propiedades

IUPAC Name |

(3S)-N-(2-methylpropyl)piperidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2.2ClH/c1-8(2)6-11-9-4-3-5-10-7-9;;/h8-11H,3-7H2,1-2H3;2*1H/t9-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBTZLXSZLVOLS-WWPIYYJJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1CCCNC1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN[C@H]1CCCNC1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.